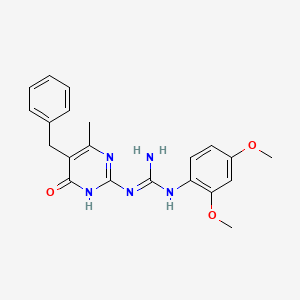![molecular formula C22H20N4O2 B11030543 3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B11030543.png)
3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits promising anticancer activity and metabolic stability, making it an attractive candidate for therapeutic development.
- The compound’s unique structure combines a methoxyphenyl group, a triazole ring, and a pyridine moiety.
3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide: , belongs to the class of .
Preparation Methods
Synthetic Routes: XSD-7 can be synthesized via various methods. One approach involves cyclization of an appropriate precursor containing the triazole and pyridine moieties.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the precursor in a suitable solvent with appropriate reagents.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactions: XSD-7 undergoes several reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: XSD-7 serves as a valuable scaffold for designing novel compounds.
Biology: It exhibits tubulin inhibition, disrupting microtubule dynamics and arresting cell cycle progression.
Medicine: XSD-7 shows promise as an anticancer agent against gastric cancer (SGC-7901) and cervical carcinoma (HeLa) cells.
Industry: Its metabolic stability makes it an interesting candidate for drug development.
Mechanism of Action
Mitochondria-Mediated Pathway: XSD-7 induces apoptosis by affecting mitochondrial membrane potential.
Death Receptor-Mediated Pathway: In HeLa cells, apoptosis occurs primarily via this pathway.
Comparison with Similar Compounds
Unique Features: XSD-7’s fused triazolothiadiazine structure sets it apart.
Similar Compounds: Other triazolothiadiazines include tris[1,2,4]triazolo[1,3,5]triazine derivatives and related compounds.
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-19-11-8-16(9-12-19)10-13-21(27)23-18-6-4-5-17(15-18)22-25-24-20-7-2-3-14-26(20)22/h2-9,11-12,14-15H,10,13H2,1H3,(H,23,27) |
InChI Key |
MIEBHNPCYBDXME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11030462.png)
![ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11030476.png)
![Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030482.png)

![1-(2,4-Dichlorophenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11030492.png)
![4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one](/img/structure/B11030499.png)
![4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030500.png)
![N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide](/img/structure/B11030506.png)
![N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B11030509.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11030514.png)
![5'-bromo-6-methoxy-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030519.png)
![7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione](/img/structure/B11030520.png)
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11030528.png)
![2-butanoyl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030535.png)
